molecular formula C12H8ClN2O7P B140604 Bis(4-nitrophenyl) phosphorochloridate CAS No. 6546-97-0

Bis(4-nitrophenyl) phosphorochloridate

Cat. No. B140604
CAS RN: 6546-97-0
M. Wt: 358.63 g/mol
InChI Key: SIUMNXFSXCQDCF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Bis(4-nitrophenyl) phosphorochloridate involves several synthetic routes including salt elimination, oxidative cross-coupling, azide, reduction, hydrophosphinylation, and phosphoramidate-aldehyde-dienophile (PAD) . A study also discussed the optimization of the synthesis technology of bis (4-nitrophenyl) carbonate using bis (trichloromethyl) carbonate with 4-Nitrophenol .


Molecular Structure Analysis

The molecular formula of Bis(4-nitrophenyl) phosphorochloridate is C12H8ClN2O7P . It has a molecular weight of 358.63 g/mol .


Chemical Reactions Analysis

Bis(4-nitrophenyl) phosphorochloridate is commonly used as a substrate for the detection of enzymes such as esterases and phosphatases. It has been studied for its role in the hydrolysis of phosphate and phosphonate esters, especially when catalyzed by dinuclear metal complexes.


Physical And Chemical Properties Analysis

Bis(4-nitrophenyl) phosphorochloridate is an organophosphate compound. It has a molecular weight of 358.63 g/mol .

Scientific Research Applications

Oligonucleotide Synthesis

Bis(4-nitrophenyl) phosphorochloridate is a versatile phosphorylating agent used in oligonucleotide synthesis. It is effective for 3′- and/or 5′-phosphorylations of nucleosides, leading to high yields of monophosphates. This makes it a valuable compound in nucleotide chemistry, particularly in the synthesis of oligonucleotides (Himmelsbach et al., 1987).

Reaction Kinetics and Stoichiometry

Studies have explored the reaction kinetics of bis(4-nitrophenyl) phosphorochloridate, particularly its interaction with alkaline hydrogen peroxide. These studies have helped in understanding the stoichiometry and mechanisms of reactions involving this compound, contributing significantly to the field of physical organic chemistry (Meja-Radillo et al., 2000).

Catalysis in Hydrolysis Reactions

The compound has been studied for its role in the hydrolysis of phosphate and phosphonate esters, especially when catalyzed by dinuclear metal complexes. This research has implications for understanding enzymatic reactions and designing synthetic catalysts (Vichard & Kaden, 2002).

Chemiluminescence Reagent Studies

Bis(4-nitrophenyl) oxalate, a related compound, has been examined for its role in chemiluminescence. This research helps in understanding the mechanisms of chemiluminescent reactions, which are important in analytical chemistry and biological imaging (Neuvonen, 1995).

Safety And Hazards

Bis(4-nitrophenyl) phosphate is classified as Acute toxicity, Oral (Category 2), H300 according to the safety data sheet . It is fatal if swallowed and should not be eaten, drunk, or smoked when using this product .

Future Directions

The future directions of Bis(4-nitrophenyl) phosphorochloridate research could involve exploring its applications in other areas of chemistry. For instance, a review covers the main synthetic routes to and the corresponding mechanisms of phosphoramidate formation . This could potentially open up new avenues for the use of Bis(4-nitrophenyl) phosphorochloridate in the synthesis of phosphoramidates.

properties

IUPAC Name

1-[chloro-(4-nitrophenoxy)phosphoryl]oxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN2O7P/c13-23(20,21-11-5-1-9(2-6-11)14(16)17)22-12-7-3-10(4-8-12)15(18)19/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUMNXFSXCQDCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN2O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400486
Record name BIS(4-NITROPHENYL) PHOSPHOROCHLORIDATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-nitrophenyl) phosphorochloridate

CAS RN

6546-97-0
Record name BIS(4-NITROPHENYL) PHOSPHOROCHLORIDATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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